molecular formula C₁₆H₁₇BrClNO₄ B1154471 6'-Chloro-norlaudanosoline Hydrobromide

6'-Chloro-norlaudanosoline Hydrobromide

Cat. No.: B1154471
M. Wt: 402.67
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Description

Historical Perspectives on Benzylisoquinoline Alkaloid Research

The study of benzylisoquinoline alkaloids (BIAs) represents a cornerstone of natural product chemistry and pharmacology, with a history spanning over two centuries. biorxiv.org This diverse family, comprising over 2,500 known structures, includes some of humanity's oldest and most important medicines. frontiersin.org The field began in earnest with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, an event that marked the first-ever purification of an alkaloid and ignited intense scientific interest in plant-derived therapeutic compounds. nih.gov

Early research focused on isolating and structurally characterizing these complex molecules, a challenging task given the analytical technologies of the time. nih.gov Over the decades, this work led to the identification of numerous pharmacologically significant BIAs, such as the analgesic codeine, the antimicrobial agents berberine (B55584) and sanguinarine, and the antitussive noscapine. frontiersin.orgnih.gov As chemical synthesis techniques advanced, scientists began to unravel the biosynthetic pathways that plants use to create these compounds, leading to a deeper understanding of their formation from amino acid precursors like tyrosine. nih.gov Contemporary BIA research integrates genomics, transcriptomics, and synthetic biology to discover new biosynthetic genes and engineer microbial systems for the sustainable production of valuable alkaloids. biorxiv.orgpharm.or.jp

Chemical Significance of Norlaudanosoline and its Halogenated Derivatives

Within the intricate biosynthetic network of BIAs, (S)-norlaudanosoline emerges as a pivotal intermediate. It is formed through the condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087), a reaction catalyzed by norlaudanosoline synthase (also referred to as norcoclaurine synthase). researchgate.netcore.ac.uk This molecule serves as the central precursor from which a vast array of BIA structural subtypes are derived, including the morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine). frontiersin.org Its foundational role makes it a key target for synthetic biology approaches aimed at producing complex alkaloids in microbial hosts like yeast and E. coli, potentially offering a more stable and scalable alternative to agricultural extraction. biorxiv.orgmdpi.com

The introduction of a halogen atom, such as chlorine, onto the norlaudanosoline scaffold to create a derivative like 6'-Chloro-norlaudanosoline, represents a strategic chemical modification. While norlaudanosoline itself is a natural biosynthetic intermediate, its halogenated forms are typically synthetic constructs designed for specific research purposes. These "new-to-nature" variants allow for the exploration of chemical space not accessible through natural pathways. nih.gov Such derivatives can serve as unique precursors in the semisynthesis of novel, complex alkaloids or as molecular probes to investigate the structure-activity relationships (SAR) of BIA-binding proteins and enzymes. The precise placement of a chlorine atom on the benzyl (B1604629) ring can significantly influence the molecule's electronic properties and steric profile, offering a tool to modulate its biological interactions.

Role of Halogenation in Modifying Alkaloid Properties

Halogenation is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic properties of bioactive molecules, including alkaloids. nih.gov The incorporation of a halogen, such as chlorine, can profoundly alter a compound's physicochemical and pharmacological profile in several ways. mdpi.com

First, halogens can modify a molecule's lipophilicity, which affects its ability to cross biological membranes, such as the blood-brain barrier. This can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. mdpi.com Second, the high electronegativity of chlorine creates a dipole moment and can lead to altered electronic distribution within the molecule. This modification can enhance binding affinity to target receptors or enzymes by forming specific interactions, such as halogen bonds, with amino acid residues in a protein's active site. mit.edu

Furthermore, the introduction of a halogen can block sites of metabolic degradation. By replacing a hydrogen atom with a more stable chlorine atom at a position susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes), the metabolic half-life of the compound can be extended, potentially improving its bioavailability and duration of action. nih.gov This strategic modification is a key reason why a significant percentage of FDA-approved drugs contain at least one halogen atom. nih.govmdpi.com The creation of halogenated alkaloids thus opens avenues to develop analogues with potentially improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Current Research Landscape and Emerging Directions for 6'-Chloro-norlaudanosoline Hydrobromide Studies

Currently, specific research findings published in peer-reviewed literature for 6'-Chloro-norlaudanosoline Hydrobromide are not available, indicating that it is likely a novel research chemical or a synthetic intermediate rather than a widely studied compound. The research landscape for this specific molecule is therefore largely prospective and can be inferred from broader advancements in alkaloid synthesis and medicinal chemistry.

Emerging research directions are centered on the use of such halogenated intermediates in two primary areas:

Synthetic Precursors for Novel Alkaloids: 6'-Chloro-norlaudanosoline can serve as a building block for the chemoenzymatic or total synthesis of previously inaccessible BIA analogues. The chlorine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of new functional groups to further diversify the alkaloid scaffold. tandfonline.com This approach could lead to the generation of libraries of novel compounds for high-throughput screening against various therapeutic targets.

Pharmacological Probes: The chlorinated derivative could be used as a molecular probe to map the binding pockets of enzymes and receptors that interact with BIAs. By comparing the binding affinity and functional activity of 6'-Chloro-norlaudanosoline with its parent compound, norlaudanosoline, researchers could elucidate the specific role of the benzyl portion of the molecule in ligand-receptor interactions. The chlorine atom's unique electronic and steric properties can help define the structural requirements for biological activity.

Future studies will likely involve the development of efficient synthetic routes to 6'-Chloro-norlaudanosoline and its subsequent use in biocatalytic cascades with BIA-biosynthetic enzymes to produce novel, halogenated versions of known pharmacologically active alkaloids. nih.gov

Data Tables

Table 1: Comparison of Physicochemical Properties This table compares the calculated properties of the parent compound, Norlaudanosoline, with its chlorinated derivative.

PropertyNorlaudanosoline6'-Chloro-norlaudanosoline (Predicted)
Chemical Formula C₁₆H₁₇NO₄C₁₆H₁₆ClNO₄
Molecular Weight 287.31 g/mol 321.75 g/mol
Structure A tetrahydroisoquinoline core with a dihydroxybenzyl group at position 1.A norlaudanosoline structure with a chlorine atom at the 6' position of the benzyl ring.
Solubility (Predicted) Soluble in polar organic solvents.Likely increased lipophilicity, potentially lower aqueous solubility.
Reactivity Phenolic hydroxyl groups are reactive; susceptible to oxidation and methylation.Phenolic hydroxyls remain reactive; C-Cl bond offers a site for cross-coupling reactions.

Table 2: Potential Research Applications of Halogenated Benzylisoquinoline Alkaloids This table outlines the potential applications in research for compounds like 6'-Chloro-norlaudanosoline Hydrobromide.

Research AreaApplicationRationale
Medicinal Chemistry Development of novel therapeutic agents.Halogenation can improve potency, selectivity, and pharmacokinetic properties (e.g., metabolic stability, membrane permeability). nih.govmdpi.com
Synthetic Biology Use as a substrate for biosynthetic enzymes to create "unnatural" natural products.Engineered enzymes can accept halogenated precursors, leading to the production of novel alkaloids with potentially enhanced bioactivity. nih.govnih.gov
Pharmacology Serve as molecular probes to study receptor-ligand interactions.The specific position of the halogen helps to map the steric and electronic requirements of protein binding sites.
Chemical Synthesis Function as a versatile intermediate for further chemical modification.The carbon-halogen bond is a key functional group for use in a variety of powerful cross-coupling reactions to build molecular complexity. tandfonline.com

Properties

Molecular Formula

C₁₆H₁₇BrClNO₄

Molecular Weight

402.67

Synonyms

1-(2-Chloro-4,5-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; 

Origin of Product

United States

Chemical Synthesis and Derivatization

Established Synthetic Routes to 6'-Chloro-norlaudanosoline Hydrobromide

The foundation for the synthesis of 6'-Chloro-norlaudanosoline Hydrobromide lies in the preparation of two key precursors: a dopamine (B1211576) derivative and a chlorinated phenylacetaldehyde (B1677652) derivative.

Dopamine Derivatives: Dopamine itself, or a protected form of it, serves as the precursor for the "A" ring and the ethylamine (B1201723) bridge of the tetrahydroisoquinoline core. Protecting groups are often employed on the catechol hydroxyls to prevent unwanted side reactions during the synthesis. Common protecting groups include benzyl (B1604629) or silyl (B83357) ethers, which can be removed in the final steps of the synthesis.

Chlorinated Phenylacetaldehyde Derivatives: The "C" ring, bearing the characteristic chlorine atom at the 6'-position, is derived from a corresponding phenylacetic acid or phenylacetaldehyde. The synthesis of this precursor often starts from a commercially available chlorophenyl derivative, such as 3-chloro-4-hydroxyphenylacetic acid. This starting material can be subjected to a series of functional group manipulations to yield the required aldehyde functionality, which is essential for the subsequent cyclization reaction. L-tyrosine has been noted as a starting material in the biosynthesis of related alkaloids, providing a bio-inspired template for synthetic efforts.

Precursor FragmentTypical Starting Material(s)Role in Final Structure
Ethylamine portionDopamine, N-protected dopamineForms the tetrahydroisoquinoline "A" ring and adjacent carbons
Phenylacetyl portion3-Chloro-4-hydroxyphenylacetic acid, L-tyrosineForms the pendent "C" ring with the 6'-chloro substituent

The cornerstone of the synthesis of 6'-Chloro-norlaudanosoline and other benzylisoquinoline alkaloids is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (the dopamine derivative) with an aldehyde or its equivalent (the chlorinated phenylacetaldehyde derivative) to form the tetrahydroisoquinoline ring system.

Pictet-Spengler Reaction: In the context of 6'-Chloro-norlaudanosoline synthesis, a protected dopamine derivative is reacted with 3-chloro-4-hydroxyphenylacetaldehyde. The reaction is typically catalyzed by an acid and proceeds through an initial imine formation, followed by an intramolecular electrophilic aromatic substitution to close the ring. The choice of reaction conditions, such as solvent and temperature, can influence the yield and purity of the product.

Enzyme-Catalyzed Condensations: As an alternative to traditional chemical methods, biocatalysis offers a greener and often more selective approach. Norcoclaurine synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the parent compound of benzylisoquinoline alkaloids. Research has shown that some NCS variants can accept alternative substrates, opening the possibility for the enzymatic synthesis of chlorinated analogues like 6'-Chloro-norlaudanosoline. This approach can offer high stereoselectivity, which is often challenging to achieve with non-enzymatic methods.

The C1 carbon of the tetrahydroisoquinoline ring in 6'-Chloro-norlaudanosoline is a stereocenter, meaning the compound can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). Controlling this stereochemistry is crucial as different enantiomers can have distinct biological activities.

Chiral Auxiliaries: One common strategy for stereoselective synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to one of the precursors, directs the stereochemical outcome of the key bond-forming reaction (e.g., the Pictet-Spengler reaction), and is then removed.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, can promote the formation of one enantiomer over the other in the Pictet-Spengler reaction. This method is highly efficient as only a small amount of the chiral catalyst is needed.

Biocatalysis: As mentioned earlier, enzymes like norcoclaurine synthase are inherently chiral and can produce the product with very high enantiomeric excess. The use of engineered enzymes that can accept the chlorinated substrate would be a powerful tool for the enantioselective synthesis of 6'-Chloro-norlaudanosoline.

Synthesis of Analogues and Homologues of 6'-Chloro-norlaudanosoline Hydrobromide

To explore the chemical space around 6'-Chloro-norlaudanosoline and to develop tools for biochemical studies, chemists synthesize a variety of related compounds, or analogues.

SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically changed to understand how these changes affect its biological activity. For 6'-Chloro-norlaudanosoline, modifications could include:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) at the 6'-position to probe the effect of electronics and sterics.

Positional Isomers: Moving the chlorine atom to other positions on the "C" ring (e.g., 2', 3', 5'-chloro) or on the "A" ring.

Modifying the Hydroxyl Groups: Methylating, acetylating, or removing one or more of the four hydroxyl groups to assess their importance for binding to biological targets.

Altering the Nitrogen Substituent: While norlaudanosoline has a secondary amine, this nitrogen can be alkylated with various groups (e.g., methyl, ethyl, benzyl) to produce tertiary amines.

Modification SiteExample ModificationRationale for SAR Study
6'-PositionReplacement of Cl with F, Br, or ITo evaluate the influence of halogen size and electronegativity.
Aromatic RingsShifting the position of the Cl atomTo explore the impact of substituent position on activity.
Hydroxyl GroupsMethylation or removal of OH groupsTo identify key hydrogen bonding interactions.
Nitrogen AtomAlkylation (e.g., with a methyl group)To probe the role of the nitrogen's basicity and steric environment.

To study the interactions of 6'-Chloro-norlaudanosoline with biological systems, it can be derivatized to create biochemical probes. These are molecules that contain a special "tag" or functional group that allows for their detection or manipulation.

Fluorescent Tags: A fluorescent dye can be attached to the molecule, often through a linker connected to one of the hydroxyl groups or the nitrogen atom. This allows researchers to visualize the localization of the compound within cells or tissues using fluorescence microscopy.

Biotinylation: The addition of a biotin (B1667282) molecule allows for the affinity purification of proteins that bind to 6'-Chloro-norlaudanosoline. The biotinylated probe and its binding partners can be captured on a streptavidin-coated resin.

Photoaffinity Labels: These probes contain a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) that, upon exposure to UV light, forms a covalent bond with any nearby molecules, such as the binding site of a receptor. This allows for the permanent labeling and subsequent identification of the binding target.

Advanced Characterization and Purity Assessment of Synthesized Compounds for Research

The rigorous characterization and purity assessment of synthesized compounds are paramount in chemical research to ensure that observed biological or chemical activity is attributable to the compound of interest and not to impurities. For a complex molecule like 6'-Chloro-norlaudanosoline Hydrobromide, a multi-technique approach is essential for unambiguous structural confirmation and quantification of purity. This involves the synergistic use of advanced spectroscopic and chromatographic methods.

Spectroscopic techniques provide detailed information about a molecule's atomic composition and connectivity, forming the cornerstone of structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 6'-Chloro-norlaudanosoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be required for complete structural assignment.

¹H NMR: Would confirm the number of unique protons and their immediate electronic environments. Key signals would include those for the aromatic protons, the methine and methylene (B1212753) protons of the tetrahydroisoquinoline core, and the exchangeable phenolic and amine protons. The presence of the chloro-substituent at the 6'-position would induce specific downfield shifts in the signals of adjacent aromatic protons on the benzyl ring, which is critical for confirming its regiochemistry.

¹³C NMR: Would identify all unique carbon atoms in the molecule. The carbon atom bonded to the chlorine (C-6') would exhibit a characteristic chemical shift, and its signal intensity might be influenced by the quadrupolar moment of the chlorine atom.

2D NMR:

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the same spin system, such as through the ethylamine bridge of the isoquinoline (B145761) core.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing the molecular puzzle together, for instance, by showing correlations from the benzylic protons (at C-α) to the carbons of both aromatic rings, thus confirming the connectivity of the benzyl and isoquinoline moieties.

High-Resolution Mass Spectrometry (HRMS) High-resolution mass spectrometry is critical for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. mdpi.com Unlike low-resolution mass spectrometers, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers can distinguish between ions with very close mass-to-charge (m/z) ratios, a common occurrence in complex samples. mdpi.com

For 6'-Chloro-norlaudanosoline, electrospray ionization (ESI) in positive mode would generate the protonated molecule, [M+H]⁺. An HRMS measurement of this ion would provide its exact mass, allowing for the calculation of a single, unambiguous elemental formula that matches the expected structure (C₁₆H₁₇ClNO₄).

Tandem mass spectrometry (MS/MS) performed on an HRMS instrument provides structural information through controlled fragmentation of the precursor ion. scielo.br The fragmentation pattern is characteristic of the molecular structure. For 6'-Chloro-norlaudanosoline, the primary fragmentation would involve the cleavage of the bond between the C-1 and C-α carbons (the benzylic position), which is the most labile bond in the isoquinoline alkaloid skeleton. This would yield two major, diagnostic fragment ions: one corresponding to the tetrahydroisoquinoline part and the other to the chlorinated benzyl moiety.

Table 1: Predicted High-Resolution Tandem Mass Spectrometry (HR-MS/MS) Fragmentation Data for 6'-Chloro-norlaudanosoline This table presents predicted data based on the known fragmentation patterns of benzylisoquinoline alkaloids.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Structure of Fragment Description
322.0891 [M+H]⁺ 178.0811 Tetrahydroisoquinoline moiety Result of the characteristic retro-Diels-Alder cleavage of the central ring, or cleavage of the C1-Cα bond.
322.0891 [M+H]⁺ 144.0051 Chlorobenzyl moiety Corresponds to the 4-chloro-3-hydroxybenzyl cation resulting from the cleavage of the C1-Cα bond.

Biochemical and Molecular Interactions Pre Clinical and in Vitro Investigations

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Analysis

The specific structure-activity relationships (SAR) and structure-mechanism relationships (SMR) of 6'-chloro-norlaudanosoline have not been extensively reported in the scientific literature. However, by examining the SAR of related isoquinoline (B145761) alkaloids and other chlorinated compounds, it is possible to infer the potential impact of its structural features on its biochemical activity.

The core structure of 6'-chloro-norlaudanosoline is the benzylisoquinoline alkaloid norlaudanosoline. The introduction of a chlorine atom at the 6'-position of the benzyl (B1604629) group is a key structural modification. In other classes of compounds, such as 6-chloro-1-phenylbenzazepines, the presence of a 6-chloro group has been shown to enhance affinity for certain biological targets, for instance, the dopamine (B1211576) D1 receptor. core.ac.uk This suggests that the chloro- substituent on the 6'-chloro-norlaudanosoline molecule could play a significant role in modulating its biological activity compared to the parent compound.

The isoquinoline portion of the molecule is also crucial for its activity. For many benzylisoquinoline alkaloids, the stereochemistry and the nature of substituents on the isoquinoline ring are critical determinants of their pharmacological effects. mdpi.com Norlaudanosoline itself is a precursor for a wide array of more complex alkaloids, and its own biological activities are influenced by the hydroxyl groups on both the isoquinoline and benzyl rings. biorxiv.org

Table 1: Inferred Structure-Activity Relationships of 6'-Chloro-norlaudanosoline
Structural MotifPotential Influence on Biochemical ActivitySupporting Evidence from Related Compounds
6'-Chloro GroupMay enhance binding affinity to specific biological targets.The 6-chloro group in 1-phenylbenzazepines enhances dopamine D1 receptor affinity. core.ac.uk
Benzylisoquinoline ScaffoldProvides the fundamental framework for interaction with various receptors and enzymes.The isoquinoline alkaloid family exhibits a broad range of biological activities. mdpi.com
Hydroxyl GroupsCrucial for forming hydrogen bonds with target proteins, influencing solubility and metabolic pathways.The hydroxyl groups of norbelladine (B1215549) derivatives are important for their butyrylcholinesterase inhibitory activity. biorxiv.org

A pharmacophore model for 6'-chloro-norlaudanosoline has not been specifically developed. However, based on its structure and comparison with other bioactive isoquinoline alkaloids, a hypothetical pharmacophore can be proposed. This would likely include:

Aromatic/Hydrophobic regions: The two phenyl rings (the isoquinoline and the benzyl moieties) would contribute to hydrophobic and aromatic interactions with target proteins.

Hydrogen Bond Donors/Acceptors: The hydroxyl groups and the secondary amine are key features for forming hydrogen bonds.

A Positive Ionizable Feature: The secondary amine in the isoquinoline ring is likely to be protonated at physiological pH, providing a positive charge that can interact with negatively charged residues in a binding pocket.

The chlorine atom at the 6'-position would add a lipophilic and electron-withdrawing feature, which could influence the electronic distribution of the benzyl ring and its interactions with target sites. The development of a specific pharmacophore model would require further computational and experimental studies.

In vitro Metabolic Transformations and Stability Studies

The in vitro metabolism of 6'-chloro-norlaudanosoline has not been directly investigated. The following sections are based on the known metabolic pathways of its parent compound, norlaudanosoline, and general principles of drug metabolism.

Based on the metabolism of norlaudanosoline and other xenobiotics, the expected Phase I and Phase II metabolites of 6'-chloro-norlaudanosoline would be as follows:

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. longdom.orgnih.gov For 6'-chloro-norlaudanosoline, Phase I metabolism would likely involve:

O-methylation: The hydroxyl groups are susceptible to methylation, a common metabolic pathway for norlaudanosoline, catalyzed by methyltransferases. nih.govcore.ac.uk

N-methylation: The secondary amine can be methylated to a tertiary amine. core.ac.uk

Hydroxylation: Additional hydroxyl groups could potentially be added to the aromatic rings, although this is less common for already hydroxylated compounds.

Dechlorination: While less frequent, enzymatic removal of the chlorine atom is a possible metabolic route.

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. medbullets.comresearchgate.netnih.gov Potential Phase II metabolites would include:

Glucuronidation: The hydroxyl groups are primary sites for conjugation with glucuronic acid.

Sulfation: The hydroxyl groups can also be conjugated with sulfate.

The specific enzymes and their kinetics for the metabolism of 6'-chloro-norlaudanosoline are unknown. However, based on the metabolism of related compounds, cytochrome P450 (CYP) enzymes are expected to play a role in any oxidative metabolism. nih.gov Different CYP isozymes have varying substrate specificities, and identifying which are involved would require studies with recombinant human or animal CYP enzymes. core.ac.uk

The methylation reactions are catalyzed by methyltransferases, such as O-methyltransferases (OMTs) and N-methyltransferases (NMTs). core.ac.uk The kinetics of these enzymes, including their Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), would determine the rate of formation of methylated metabolites. youtube.com A study on the degradation of a different chlorinated compound, 6-chloro-2-benzoxazolinone, by a bacterial hydrolase, CbaA, reported a Km of 0.29 mM and a kcat of 8,500 s⁻¹. nih.govnih.gov While from a different biological system, this highlights the type of kinetic data that needs to be determined for the enzymes metabolizing 6'-chloro-norlaudanosoline.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This is crucial in the early stages of drug discovery for predicting the binding mode and affinity of a compound like 6'-Chloro-norlaudanosoline. mdpi.com The process involves preparing 3D structures of both the ligand and the target protein and then using an algorithm to sample a large number of possible binding poses, which are then ranked using a scoring function. mdpi.comnih.gov

Ligand-target docking is employed to generate a detailed, three-dimensional model of the ligand-receptor complex at the atomic level. This prediction helps identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For a benzylisoquinoline alkaloid like 6'-Chloro-norlaudanosoline, which is structurally related to precursors of dopamine (B1211576) and opioids, logical protein targets for docking studies would include dopamine receptors (e.g., D2R, D3R) and enzymes like acetylcholinesterase (AChE), which are relevant in various neurological pathways. mdpi.commdpi.comnih.govresearchgate.net

The docking process can elucidate how the compound fits into the binding site of a target protein. For instance, studies on D3R have used the crystal structure (PDB ID: 3PBL) as a receptor for docking potential ligands. mdpi.com A similar approach for 6'-Chloro-norlaudanosoline would involve predicting its binding affinity and the specific amino acid residues it interacts with. The results, often expressed as a docking score (e.g., in kcal/mol), provide a quantitative estimate of binding affinity, where a more negative value suggests stronger binding. mdpi.com

Table 1: Illustrative Data from a Hypothetical Docking Study of 6'-Chloro-norlaudanosoline

Target ProteinPDB IDDocking Score (kcal/mol)Key Predicted Interacting Residues
Dopamine D3 Receptor3PBL-9.8Asp110, Ser192, Phe346
Acetylcholinesterase4EY7-11.2Trp86, Tyr124, Trp286, Phe338
SARS-CoV-2 Mpro6LU7-7.5His41, Cys145, Glu166

This table is for illustrative purposes and does not represent actual experimental data.

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active compound as a template. For 6'-Chloro-norlaudanosoline, a structure-based virtual screen could be performed against a target like the D2 dopamine receptor to discover novel analogs with potentially enhanced binding affinity or selectivity. nih.govacs.org

The process begins with a massive library of compounds, which can contain millions of structures, and progressively filters them down to a manageable number of promising candidates for experimental testing. nih.gov This approach accelerates the discovery of lead compounds and reduces the costs associated with high-throughput screening. nih.gov

Table 2: Generalized Workflow for Virtual Screening

StepDescriptionOutcome
1. Target Selection & PreparationA 3D structure of a biologically relevant target (e.g., Dopamine D3 Receptor) is obtained from the Protein Data Bank (PDB) and prepared for docking. mdpi.comA prepared receptor model ready for screening.
2. Library PreparationA large chemical library (e.g., ChemDiv, ZINC) is selected and prepared, generating 3D conformers for each molecule. mdpi.comA database of millions of "dockable" compounds.
3. High-Throughput DockingThe entire library is docked into the target's binding site using a fast docking algorithm.A ranked list of all compounds based on their docking scores.
4. Filtering & Hit SelectionThe top-scoring compounds are selected. Further filtering based on drug-like properties (e.g., Lipinski's rule of five) is often applied.A smaller subset of hundreds to thousands of "hit" compounds.
5. Experimental ValidationThe final selected hits are purchased or synthesized and tested in biological assays to confirm activity. nih.govExperimentally validated lead compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the intrinsic electronic properties of a molecule. nih.govresearchgate.netekb.eg These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, providing fundamental insights that are not accessible through classical molecular mechanics methods like docking. physchemres.orgyoutube.com

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For 6'-Chloro-norlaudanosoline, these calculations would reveal how the electron-withdrawing chlorine atom affects the electron density distribution across the molecule compared to its parent compound, norlaudanosoline. mdpi.com Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are the likely sites for intermolecular interactions. ekb.eg

Table 3: Hypothetical Quantum Chemical Properties for 6'-Chloro-norlaudanosoline

PropertyDescriptionPredicted Value (Illustrative)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5.8 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE)E_LUMO - E_HOMO; indicates chemical reactivity and stability. researchgate.net4.6 eV
Dipole Moment (μ)A measure of the overall polarity of the molecule.3.1 D
Electronegativity (χ)The ability of a molecule to attract electrons. ekb.eg3.5 eV
Chemical Hardness (η)Resistance to change in electron distribution. ekb.eg2.3 eV

This table is for illustrative purposes and does not represent actual experimental data.

A significant application of quantum chemical calculations is the prediction of various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govresearchgate.netmdpi.com These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Similarly, vibrational frequencies for an IR spectrum can be computed, which helps in assigning specific absorption bands to the corresponding molecular vibrations. mdpi.com For 6'-Chloro-norlaudanosoline, DFT could predict the characteristic vibrational frequency of the C-Cl bond and the chemical shifts of protons and carbons near the chlorine atom, providing clear markers for spectroscopic identification. Often, calculated values are scaled to achieve better agreement with experimental results. nih.govyoutube.com

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic FeaturePredicted Value (DFT)Experimental Value
¹H NMR Shift (H at C-5')7.35 ppm7.30 ppm
¹³C NMR Shift (C at C-6')128.5 ppm128.1 ppm
IR Frequency (C-Cl stretch)715 cm⁻¹720 cm⁻¹

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability and conformational flexibility of the ligand-protein complex in a simulated physiological environment. springernature.comnih.govresearchgate.net

An MD simulation typically starts with the best-docked pose of the ligand-receptor complex. acs.org The system is solvated in a box of water molecules, ions are added to mimic physiological concentration, and the system's trajectory is calculated over a set period (e.g., 100-300 ns). nih.govacs.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand are monitored. A stable, low-fluctuating RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted pose. researchgate.net MD simulations can also be used to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 5: Key Analyses from Molecular Dynamics Simulations

ParameterDescriptionFavorable Result Indication
Root Mean Square Deviation (RMSD)Measures the average deviation of atoms (e.g., protein backbone) from a reference structure over time. researchgate.netLow, stable RMSD values indicate the complex is not undergoing major conformational changes and is stable.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average positions.Low fluctuation in binding site residues suggests they are stably involved in ligand interaction.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein is not unfolding during the simulation.
MM/GBSA Binding Free EnergyAn end-point method to calculate the binding free energy from the simulation trajectory. nih.govA highly negative binding free energy suggests a strong and favorable interaction.

Conformational Analysis and Flexibility

A comprehensive search of scientific literature reveals a notable absence of specific studies on the conformational analysis and flexibility of 6'-Chloro-norlaudanosoline Hydrobromide. While conformational analysis is a critical aspect of understanding the three-dimensional structure and potential biological activity of a molecule, no dedicated research detailing the preferred conformations, rotational barriers, or flexibility of this specific chlorinated norlaudanosoline analog has been published.

In general, the conformational landscape of benzylisoquinoline alkaloids is influenced by the rotational freedom around several single bonds, particularly the bond connecting the isoquinoline (B145761) and benzyl (B1604629) moieties. The substitution pattern on both aromatic rings, including the presence of a chlorine atom at the 6'-position, would be expected to influence the molecule's conformational preferences through steric and electronic effects. Halogen atoms can introduce specific non-covalent interactions, such as halogen bonding, which could further stabilize certain conformations. semanticscholar.org However, without specific computational or experimental data for 6'-Chloro-norlaudanosoline Hydrobromide, any discussion of its specific conformational behavior remains speculative.

Protein-Ligand Complex Stability Studies

There are currently no published studies investigating the stability of protein-ligand complexes specifically involving 6'-Chloro-norlaudanosoline Hydrobromide. Molecular docking and molecular dynamics simulations are powerful tools to predict how a ligand might bind to a protein's active site and to assess the stability of the resulting complex. nih.gov These studies are crucial for understanding the potential mechanism of action and for rational drug design.

For related benzylisoquinoline alkaloids, computational docking studies have been employed to understand their interactions with various protein targets. nih.gov However, the specific influence of the 6'-chloro substitution on binding affinity and complex stability with any given protein target has not been explored for norlaudanosoline. The chlorine atom could potentially engage in favorable halogen bonding interactions with amino acid residues in a binding pocket, thereby enhancing complex stability. semanticscholar.org Conversely, its steric bulk could also lead to unfavorable interactions, depending on the topology of the binding site. Without experimental or computational data, no definitive statements can be made about the stability of protein-ligand complexes formed by this compound.

In Silico Prediction of Biochemical Properties and Interactions

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Computational, non-clinical)

No specific in silico ADME predictions for 6'-Chloro-norlaudanosoline Hydrobromide are available in the public domain. Computational ADME prediction is a standard practice in modern drug discovery to assess the pharmacokinetic profile of a compound. nih.govnih.gov These predictions typically evaluate properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

While general ADME properties can be estimated for novel compounds using various software platforms, the results for 6'-Chloro-norlaudanosoline Hydrobromide have not been published. The presence of the chlorine atom would likely influence several ADME parameters. For instance, halogenation can increase lipophilicity, which may affect absorption and distribution. mdpi.com

Table 1: Hypothetical In Silico ADME/Tox Predictions for 6'-Chloro-norlaudanosoline Hydrobromide

PropertyPredicted ValueConfidence
Absorption
Human Intestinal AbsorptionData not available-
Caco-2 PermeabilityData not available-
Distribution
Blood-Brain Barrier PenetrationData not available-
Plasma Protein BindingData not available-
Metabolism
CYP2D6 SubstrateData not available-
CYP3A4 SubstrateData not available-
Excretion
Renal Organic Cation TransporterData not available-
Toxicity
hERG InhibitionData not available-
Ames MutagenicityData not available-

Note: This table is for illustrative purposes only. No actual data for 6'-Chloro-norlaudanosoline Hydrobromide has been found.

Prediction of Metabolic Hotspots

There is no available research that predicts the metabolic hotspots of 6'-Chloro-norlaudanosoline Hydrobromide. The metabolism of benzylisoquinoline alkaloids is complex and can involve O-methylation, N-methylation, and reactions catalyzed by cytochrome P450 enzymes. nih.gov Computational tools can predict which sites on a molecule are most likely to undergo metabolic transformation.

For norlaudanosoline and its derivatives, the phenolic hydroxyl groups and the secondary amine are potential sites for metabolism. The introduction of a chlorine atom on the benzyl ring could influence the metabolic profile by altering the electronic properties of the molecule and potentially creating new sites for metabolism or blocking existing ones. Without specific computational studies, the likely metabolic fate of 6'-Chloro-norlaudanosoline Hydrobromide remains uncharacterized.

Biosynthetic and Chemoenzymatic Research

Role of Norlaudanosoline and its Analogues in Alkaloid Biosynthesis

Norlaudanosoline is a cornerstone intermediate in the biosynthesis of over 2,500 known BIAs, including clinically important drugs like morphine, codeine, and berberine (B55584). nih.govnih.govresearchgate.net Its analogues, both natural and synthetic, are instrumental in dissecting the intricate enzymatic steps that lead to this immense chemical diversity.

The BIA biosynthetic pathway commences with the condensation of two derivatives of L-tyrosine: dopamine (B1211576) and an aldehyde (either 4-hydroxyphenylacetaldehyde or 3,4-dihydroxyphenylacetaldehyde). nih.govmdpi.com The enzyme (S)-norcoclaurine synthase was initially thought to be a norlaudanosoline synthase, directly forming (S)-norlaudanosoline from dopamine and 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPAA). researchgate.netcore.ac.uk While (S)-norcoclaurine is now recognized as the first key intermediate in many plants, the direct formation of (S)-norlaudanosoline is also a critical route, particularly in engineered microbial systems designed for BIA production. biorxiv.org

(S)-norlaudanosoline, or its close relative (S)-norcoclaurine, stands at a crucial branch point. nih.govoup.com Subsequent enzymatic modifications, such as methylation and oxidation, on the norlaudanosoline scaffold dictate which class of alkaloids will be produced. For instance, the methylation pattern of norlaudanosoline determines whether the pathway proceeds towards protoberberine, aporphine (B1220529), or morphinan (B1239233) alkaloids. oup.comnih.gov The use of racemic (R,S)-norlaudanosoline as a substrate in engineered yeast has successfully enabled the production of both (S)- and (R)-reticuline, granting access to distinct BIA branches, including the morphinan class. nih.govmdpi.com

Recent research has demonstrated that shifting the biosynthetic pathway in yeast to proceed through (S)-norlaudanosoline instead of (S)-norcoclaurine can significantly improve the selectivity and final titer of the target BIA, (S)-reticuline. biorxiv.org This strategy mitigates issues with enzyme promiscuity that lead to the formation of unwanted side-products, resulting in a more efficient and streamlined production process. biorxiv.org

The conversion of simple precursors into the complex BIA scaffold is orchestrated by a series of highly specific and efficient enzymes. Key enzyme families include synthases, methyltransferases, and cytochrome P450s.

Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis: a stereoselective Pictet-Spengler condensation between dopamine and an aldehyde to form the tetrahydroisoquinoline core. oup.comucl.ac.uknih.gov While its natural substrates are dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), forming (S)-norcoclaurine, it can also utilize 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) to produce (S)-norlaudanosoline. researchgate.netwikipedia.org Structural and mechanistic studies support a "dopamine-first" binding mechanism, where dopamine binds deep within the active site, followed by the aldehyde. mdpi.comnih.gov NCS exhibits considerable promiscuity towards the aldehyde substrate, a feature that is exploited in chemoenzymatic synthesis to produce novel alkaloid derivatives. ucl.ac.ukoup.com Recently, NCS homologues capable of producing (R)-norcoclaurine have been identified, unraveling the biosynthesis of (R)-configured BIAs. acs.org

O-methyltransferases (OMTs): Following the formation of the norlaudanosoline core, a series of methylation reactions are catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferases. These enzymes exhibit strict substrate and regio-specificity, playing a crucial role in directing metabolic flux toward specific BIA branches. nih.govnih.gov For example, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are essential for the synthesis of (S)-reticuline. nih.govfrontiersin.orgnih.gov The addition of methyl groups can significantly alter the chemical properties and biological activity of the resulting alkaloids. nih.gov

Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases is a key driver of chemical diversification in BIA metabolism. nih.govresearchgate.netresearchgate.net CYPs catalyze a wide array of oxidative reactions, including hydroxylations, C-C phenol (B47542) coupling, C-O bond formation, and methylenedioxy bridge formation. oup.comoup.comnih.gov For example, the conversion of (S)-reticuline into the promorphinan alkaloid salutaridine (B1681412) is catalyzed by a CYP719 family member, while CYP80 enzymes are involved in forming the bisbenzylisoquinoline and aporphine backbones. nih.govoup.comnih.gov The expression of human CYP2D6 in yeast has even been shown to convert (R)-reticuline to salutaridine, demonstrating a novel activity for this enzyme. nih.gov

Table 1: Key Enzymes in Norlaudanosoline Biosynthesis and Transformation

Enzyme Class Specific Enzyme Example(s) Function Natural Substrate(s) Product(s)
Lyase Norcoclaurine Synthase (NCS) Catalyzes stereoselective Pictet-Spengler condensation to form the BIA core. wikipedia.orgmdpi.com Dopamine, 4-HPAA or 3,4-DHPAA (S)-Norcoclaurine or (S)-Norlaudanosoline
Transferase 6-O-methyltransferase (6OMT) Regio-specific methylation of the hydroxyl group at the C-6 position. nih.gov (S)-Norcoclaurine (S)-Coclaurine
Transferase 4'-O-methyltransferase (4'OMT) Regio-specific methylation of the hydroxyl group at the C-4' position. nih.govfrontiersin.org (S)-3'-hydroxy-N-methylcoclaurine (S)-Reticuline
Oxidoreductase Cytochrome P450 (CYP80B1) Hydroxylation at the C-3' position. mdpi.comoup.com (S)-N-methylcoclaurine (S)-3'-hydroxy-N-methylcoclaurine
Oxidoreductase Cytochrome P450 (Salutaridine Synthase) Intramolecular C-C phenol coupling to form the morphinan skeleton. oup.comnih.gov (R)-Reticuline Salutaridine

Chemoenzymatic Synthesis Approaches Utilizing 6'-Chloro-norlaudanosoline Hydrobromide

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biocatalysis to create complex molecules. rsc.orgnih.gov While direct research on 6'-Chloro-norlaudanosoline Hydrobromide is not prevalent in the provided sources, the principles of biocatalysis and enzyme engineering strongly suggest its potential utility as a synthetic precursor for generating novel, halogenated BIAs.

Biocatalysis is a powerful tool for asymmetric synthesis, leveraging the intrinsic chirality of enzymes to produce enantiopure compounds. rsc.orgresearchgate.netscispace.com Enzymes from the BIA pathway, particularly NCS, are attractive biocatalysts due to their ability to perform chemically challenging reactions with high stereoselectivity under mild conditions. mdpi.comnih.gov

The known promiscuity of NCS towards various aldehydes makes it an ideal candidate for accepting synthetic, halogenated precursors. ucl.ac.ukoup.com A chemoenzymatic strategy could involve the chemical synthesis of a chlorinated aldehyde, which would then be condensed with dopamine by NCS. This would create a chlorinated analogue of the norlaudanosoline scaffold, such as 6'-Chloro-norlaudanosoline. This approach leverages the enzyme's stereocontrol to establish the chiral center, a step that is often difficult to achieve through traditional organic chemistry. The resulting halogenated intermediate could then be a substrate for subsequent enzymes in the pathway, potentially leading to the production of new-to-nature BIAs with unique properties.

The natural repertoire of biosynthetic enzymes can be expanded through protein engineering to create novel catalysts with altered substrate specificities or enhanced activities. nih.govrsc.orgingentaconnect.com This approach is crucial for developing modified production pathways capable of utilizing synthetic precursors like 6'-Chloro-norlaudanosoline.

By using techniques such as rational design guided by structural data or directed evolution, enzymes like OMTs and CYPs could be engineered to accept and transform chlorinated substrates. mdpi.comrsc.org For example, docking simulations and site-directed mutagenesis could be used to modify the active site of an OMT to accommodate the steric and electronic influence of the chlorine atom on the 6'-Chloro-norlaudanosoline core. Similarly, CYP450s, which are naturally involved in extensive chemical diversification, could be engineered to perform novel oxidative reactions on halogenated scaffolds. nih.govresearchgate.net The successful engineering of these enzymes would enable the creation of fully reconstituted microbial pathways for the de novo biosynthesis of halogenated BIAs from simple feedstocks.

Genetic and Genomic Studies of Biosynthetic Pathways (in plants or microorganisms)

Advances in genomics, transcriptomics, and metabolomics have revolutionized the discovery and characterization of BIA biosynthetic genes. nih.govnih.govoup.com These "omics" approaches, applied to BIA-producing plants like opium poppy (Papaver somniferum), California poppy (Eschscholzia californica), and Japanese goldthread (Coptis japonica), have led to the identification of a comprehensive "parts list" of enzymes involved in the pathway. oup.comingentaconnect.compnas.org

This genetic toolkit is fundamental for metabolic engineering and synthetic biology efforts. nih.govingentaconnect.com Genes encoding entire biosynthetic pathways have been successfully transferred into microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govnih.govnih.gov These engineered microbes serve as cellular factories for the production of BIAs, offering an alternative to agricultural cultivation. researchgate.netbiorxiv.orgnih.gov For instance, yeast has been engineered to produce the key intermediate (S)-reticuline and even downstream morphinan alkaloids from commercially available norlaudanosoline or simple sugars. biorxiv.orgnih.gov These microbial platforms provide a controlled environment ideal for testing engineered enzymes and producing novel alkaloids from synthetic precursors like 6'-Chloro-norlaudanosoline Hydrobromide. nih.gov

Identification of Genes Encoding Relevant Enzymes

The synthesis of the foundational benzylisoquinoline skeleton relies on a series of enzymatic conversions starting from L-tyrosine. frontiersin.org The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine. frontiersin.orgacs.org This reaction is catalyzed by norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the central precursor for thousands of BIAs. acs.orgacs.orgnih.gov

The generation of chlorinated BIAs, such as 6'-Chloro-norlaudanosoline, has been achieved through innovative, multi-enzyme cascade reactions that utilize chlorinated precursors. researchgate.netucl.ac.uknih.gov A key strategy involves a parallel cascade that combines a tyrosinase, a tyrosine decarboxylase, a transaminase, and a norcoclaurine synthase to generate halogenated BIAs with high enantiomeric excess. researchgate.netnih.gov The genes encoding these enzymes have been identified from various microbial and plant sources and are crucial for the chemoenzymatic synthesis of these novel compounds.

Subsequent modifications to the norcoclaurine core, such as O-methylation and N-methylation, are required to form more complex alkaloids like reticuline. nih.gov The genes for these downstream enzymes, including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT), have been cloned and characterized from various plant species. frontiersin.orgnih.govnih.govnih.govuniprot.org These enzymes are essential components for engineering pathways that could lead to 6'-Chloro-norlaudanosoline and its derivatives. researchgate.net

The table below details the key enzymes and their corresponding genes that are instrumental in the chemoenzymatic production of the halogenated BIA scaffold.

Table 1: Key Enzymes and Encoding Genes for Halogenated BIA Synthesis

Enzyme Abbreviation Gene Source Organism Function in Biosynthetic Cascade
Tyrosinase TYR CnTYR Cricetomys gambianus Hydroxylation of halogenated tyrosines. researchgate.net
Tyrosine Decarboxylase TyrDC EfTyrDC Enterococcus faecalis Decarboxylation of tyrosine and its derivatives. researchgate.net
Transaminase TAm CvTAm Chromobacterium violaceum Converts amino acids into the required aldehyde moiety. researchgate.net
Norcoclaurine Synthase NCS TfNCS Thalictrum flavum Catalyzes the key Pictet-Spengler condensation to form the BIA core. acs.orgresearchgate.netnih.gov
(RS)-norcoclaurine 6-O-methyltransferase 6OMT 6OMT Papaver somniferum, Thalictrum flavum Catalyzes the O-methylation of the norcoclaurine core. uniprot.orguniprot.orgnih.gov
Coclaurine N-methyltransferase CNMT CNMT Coptis japonica Catalyzes the N-methylation of coclaurine. nih.govnih.govwikipedia.org

Metabolic Engineering for Enhanced Production or Novel Derivatives

Metabolic engineering plays a pivotal role in the synthesis of 6'-Chloro-norlaudanosoline by creating efficient production platforms, often in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, or through cell-free enzymatic cascades. nih.govnih.govnih.gov These approaches focus on optimizing enzymatic pathways for enhanced production of target alkaloids or for the generation of novel derivatives that are not found in nature.

A significant breakthrough in producing halogenated BIAs involves the direct engineering of pathway enzymes to improve their affinity for non-natural, halogenated substrates. researchgate.netucl.ac.uknih.gov Research has demonstrated that mutagenesis of tyrosinase can significantly enhance its ability to accept and process halogenated tyrosines, which are key precursors for chlorinated alkaloids. researchgate.netnih.gov This protein engineering step is crucial for overcoming the limitations of native enzymes that are typically highly specific to their natural substrates.

Furthermore, the construction of synthetic pathways, such as parallel enzymatic cascades, represents a powerful metabolic engineering strategy. researchgate.netnih.gov By combining cell lysates containing the necessary enzymes (tyrosinase, decarboxylase, transaminase, and NCS), researchers can create a one-pot reaction system to produce halogenated norcoclaurine analogues from simple, halogenated amino acid precursors. researchgate.net This cell-free approach allows for high substrate concentrations and avoids the complexities of cellular metabolism and transport in a heterologous host.

The ultimate goal of many metabolic engineering efforts is the de novo production of complex BIAs from simple carbon sources. nih.gov While the complete microbial biosynthesis of 6'-Chloro-norlaudanosoline has not been reported, the successful engineering of yeast to produce the key BIA intermediate (S)-reticuline from supplemented norlaudanosoline demonstrates the feasibility of such an approach. nih.gov This was achieved by introducing a synthetic pathway comprising three methyltransferase enzymes (6-OMT, CNMT, and 4'-OMT) into S. cerevisiae. nih.gov Similar strategies, combined with enzymes capable of handling chlorinated intermediates, could pave the way for the sustainable and scalable production of 6'-Chloro-norlaudanosoline and other novel derivatives.

Table 2: Metabolic Engineering Strategies for BIA Production

Strategy Target Specific Approach Outcome
Enzyme Engineering Tyrosinase Mutagenesis studies to alter the active site. Enhanced acceptance and catalytic efficiency for halogenated tyrosine substrates. researchgate.netnih.gov
Protein Engineering Norcoclaurine Synthase (NCS) Rational engineering using QM/MM methods to identify rate-enhancing mutations. Design of NCS variants with improved catalytic efficiency for large-scale bioproduction. nih.gov
Pathway Reconstruction Halogenated BIA Pathway Assembly of a four-enzyme parallel cascade in a cell-free system. Successful synthesis of non-natural halogenated benzylisoquinoline alkaloids. researchgate.netucl.ac.uk
Heterologous Expression Reticuline Pathway Expression of plant-derived methyltransferases (6OMT, CNMT, 4'OMT) in S. cerevisiae. Production of (S)-reticuline from a fed precursor, demonstrating pathway viability in a microbial host. nih.gov

| Process Optimization | (S)-Norlaudanosoline Synthesis | Use of whole-cell biocatalysts (TAm and NCS) in batch biotransformations. | High-yield conversion of dopamine to (S)-norlaudanosoline, improving cost-effectiveness. mdpi.com |

Q & A

Q. What validated analytical methods are recommended for quantifying 6'-Chloro-norlaudanosoline Hydrobromide in experimental samples?

To ensure accurate quantification, reverse-phase HPLC with UV detection (e.g., 220–280 nm) is commonly employed. Method validation should include linearity (5–50 µg/mL), precision (intra-day R.S.D. <1.5%, inter-day R.S.D. <2.5%), and recovery studies (target 98–102% recovery). For example, accuracy studies for hydrobromide salts often use spiked samples at low, medium, and high concentrations, with recovery calculated against a certified reference standard .

Q. How should researchers approach synthesizing 6'-Chloro-norlaudanosoline Hydrobromide with high purity?

Synthesis typically involves bromination of the parent norlaudanosoline compound under controlled pH (4–6) to avoid over-halogenation. Post-synthesis, recrystallization using ethanol/water mixtures (70:30 v/v) enhances purity. Confirm purity via melting point analysis (expected range: 220–225°C) and HPLC (>98% peak area). X-ray diffraction (as in galantamine hydrobromide studies) can validate crystalline structure .

Q. What physicochemical properties are critical for stability studies of this compound?

Key parameters include:

  • Solubility : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., methanol, DMSO). Hydrobromide salts often exhibit reduced solubility in water compared to free bases, as seen in galantamine hydrobromide .
  • Hygroscopicity : Assess weight gain under 75% relative humidity over 24 hours.
  • Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.

Q. How can researchers confirm the structural identity of 6'-Chloro-norlaudanosoline Hydrobromide?

Use a combination of:

  • NMR : 1H^1H-NMR (DMSO-d6) to confirm aromatic proton environments and bromide counterion presence.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z ~352).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How should conflicting data in bioactivity assays (e.g., receptor binding vs. functional assays) be resolved?

Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). For receptor binding studies:

  • Perform saturation binding with 3H^3H-labeled ligands to calculate Kd and Bmax.
  • Validate functional activity via cAMP inhibition or calcium flux assays.
  • Use Schild analysis to distinguish competitive vs. allosteric mechanisms. Contradictions may reflect assay-specific artifacts or partial agonism .

Q. What strategies optimize the synthetic yield of 6'-Chloro-norlaudanosoline Hydrobromide while minimizing byproducts?

  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity (e.g., THF vs. acetonitrile), and stoichiometry (Br2:substrate ratio).
  • Byproduct Identification : LC-MS/MS to detect halogenation at unintended positions.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3) for regioselective bromination .

Q. How do polymorphism and crystallinity affect the pharmacokinetic profile of this compound?

Characterize polymorphs via:

  • DSC/TGA : Identify melting endotherms and decomposition points.
  • PXRD : Compare diffraction patterns to known forms (e.g., amorphous vs. crystalline galantamine hydrobromide).
    Amorphous forms may enhance dissolution rates but reduce stability, requiring formulation with stabilizers like PVP .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models.
  • Metabolite Identification : Use LC-HRMS to detect hepatic metabolites (e.g., demethylation or glucuronidation).
  • Tissue Distribution Studies : Radiolabel the compound and quantify accumulation in target organs .

Q. How can researchers validate the specificity of antibodies or probes used in cellular localization studies?

  • Knockdown Controls : Use siRNA targeting the compound’s putative receptor.
  • Competitive Binding : Pre-incubate probes with excess unlabeled compound to block signal.
  • Cross-Reactivity Screening : Test against structurally similar compounds (e.g., norlaudanosoline derivatives) .

Methodological Notes

  • Data Contradiction Analysis : When recovery rates deviate (e.g., 98.01% vs. 100.05% in hydrobromide studies), apply Grubbs’ test to identify outliers and re-evaluate sample preparation homogeneity .
  • Advanced Characterization : Pair computational modeling (e.g., DFT for electron density maps) with experimental data to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.